molecular formula C9H13BrClNO2 B589338 rac 4-Bromo Phenylephrine Hydrochloride CAS No. 1391054-36-6

rac 4-Bromo Phenylephrine Hydrochloride

Numéro de catalogue: B589338
Numéro CAS: 1391054-36-6
Poids moléculaire: 282.562
Clé InChI: GOSYYRQYGQXWJT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac 4-Bromo Phenylephrine Hydrochloride (CAS 1391054-36-6) is a brominated derivative of phenylephrine hydrochloride, a well-known α1-adrenergic receptor agonist. Its molecular formula is C₉H₁₃BrClNO₂, with a molecular weight of 282.56 g/mol . Structurally, it features a bromine atom substituted at the 4-position of the phenyl ring of phenylephrine hydrochloride, distinguishing it from the parent compound (C₉H₁₃NO₂·HCl, MW 203.67 g/mol). This modification alters its physicochemical properties, including lipophilicity and electronic characteristics, which may influence receptor binding and metabolic stability .

The compound is categorized as a research chemical, intended for pharmacological studies rather than therapeutic use . It is stored at -20°C and shipped at room temperature, reflecting its stability profile under controlled conditions .

Propriétés

IUPAC Name

2-bromo-5-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYYRQYGQXWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Bromo Phenylephrine Hydrochloride typically involves the bromination of phenylephrine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for rac 4-Bromo Phenylephrine Hydrochloride may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps such as reaction optimization, purification, and quality control to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: rac 4-Bromo Phenylephrine Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylephrine derivatives, while substitution reactions can produce various substituted phenylephrine compounds .

Mécanisme D'action

The mechanism of action of rac 4-Bromo Phenylephrine Hydrochloride involves its interaction with alpha-1 adrenergic receptors. It acts as an agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include adrenergic receptors, and the pathways involved are related to the adrenergic signaling cascade .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substitution Position Key Features
Phenylephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 3-hydroxyphenyl α1-adrenergic agonist; used as a decongestant
rac 4-Bromo Phenylephrine HCl C₉H₁₃BrClNO₂ 282.56 4-bromo, 3-hydroxyphenyl Bromine increases lipophilicity; research use only
Synephrine Hydrochloride C₉H₁₃NO₂·HCl 203.67 4-hydroxyphenyl β-adrenergic activity; stimulant
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) C₁₀H₁₄BrNO₂ 260.13 4-bromo, 2,5-dimethoxy Designer drug with hallucinogenic effects

Key Observations :

  • Unlike Synephrine (4-hydroxy), bromine at the 4-position reduces hydrogen-bonding capacity, which may affect solubility and metabolic pathways .
Pharmacological Activity
  • However, its α1-receptor affinity remains unquantified in clinical studies .
  • 2C-B : Despite structural differences (phenethylamine backbone), bromine at the 4-position enhances serotonin receptor binding, demonstrating how halogenation can drastically alter pharmacological targets .
Analytical Methods
  • Phenylephrine HCl : Quantified via HPTLC, UV-spectrophotometry (λmax 272 nm), and UHPLC .
  • rac 4-Bromo Phenylephrine HCl : Bromine shifts UV absorbance (e.g., λmax ~280 nm), requiring method adjustments. HPLC methods for brominated analogs (e.g., 2C-B) suggest retention time delays due to increased hydrophobicity .
  • Impurity Profiling : Brominated derivatives may require mass spectrometry for differentiation, as seen in impurity testing for phenylephrine formulations .
Pharmacokinetics and Stability
  • Absorption : Phenylephrine HCl has erratic gastrointestinal absorption (peak plasma: 2 hours) . Brominated analogs likely exhibit slower absorption due to higher lipophilicity but improved blood-brain barrier penetration in preclinical models .
  • Stability : Bromine’s electron-withdrawing effects could enhance photostability compared to hydroxylated analogs but may increase susceptibility to nucleophilic substitution reactions .

Activité Biologique

Rac 4-Bromo Phenylephrine Hydrochloride is a derivative of phenylephrine, which is primarily recognized as an alpha-1 adrenergic receptor agonist. This compound is utilized in various pharmaceutical applications, particularly in treating nasal congestion and hypotension. The biological activity of this compound is essential for understanding its therapeutic potential and safety profile.

Rac 4-Bromo Phenylephrine Hydrochloride exerts its effects predominantly through the activation of alpha-1 adrenergic receptors. This action leads to:

  • Vasoconstriction : The compound induces constriction of blood vessels, which can elevate blood pressure.
  • Mydriasis : It causes dilation of the pupils when administered ophthalmically.
  • Nasal Decongestion : By constricting nasal blood vessels, it alleviates congestion.

The pharmacodynamics of phenylephrine, including its selectivity for alpha-1 receptors over beta receptors, supports its use in clinical settings for managing conditions like hypotension and nasal congestion .

Pharmacokinetics

The pharmacokinetic profile of Rac 4-Bromo Phenylephrine Hydrochloride includes:

  • Absorption : Approximately 38% bioavailability when taken orally.
  • Volume of Distribution : Estimated at 340 L, indicating extensive distribution in body tissues.
  • Protein Binding : High protein binding (95%), which may influence its efficacy and safety.
  • Metabolism : Primarily metabolized in the liver and intestines through oxidative deamination and conjugation pathways .

Efficacy Studies

Recent studies have raised questions about the efficacy of phenylephrine formulations, including Rac 4-Bromo Phenylephrine Hydrochloride. Notably:

  • Randomized Controlled Trials :
    • A study involving 575 participants found no significant difference between Rac 4-Bromo Phenylephrine and placebo in alleviating nasal congestion due to allergic rhinitis .
    • Another trial indicated that doses up to 40 mg did not show improved outcomes compared to placebo, suggesting limited efficacy at commonly recommended dosages .
  • Case Studies :
    • A review highlighted adverse events associated with phenylephrine use, including severe headaches and intracerebral hemorrhages linked to excessive vasoconstriction effects .

Safety Profile

The safety profile of Rac 4-Bromo Phenylephrine Hydrochloride is characterized by:

  • Common Adverse Effects : Headaches, hypertension, and reflex bradycardia due to increased blood pressure.
  • Serious Risks : Potential for severe cardiovascular events, particularly in patients with pre-existing conditions or those using high doses over extended periods .

Comparative Analysis

The following table summarizes key characteristics and findings related to Rac 4-Bromo Phenylephrine Hydrochloride compared to standard phenylephrine formulations:

FeatureRac 4-Bromo PhenylephrineStandard Phenylephrine
Mechanism of ActionAlpha-1 adrenergic agonistAlpha-1 adrenergic agonist
Bioavailability~38%~38%
Common UsesNasal decongestionNasal decongestion, hypotension
Efficacy in Allergic RhinitisLimitedLimited
Common Side EffectsHeadaches, hypertensionHeadaches, hypertension
Serious RisksCardiovascular eventsCardiovascular events

Q & A

Q. What computational strategies predict the solubility of rac 4-Bromo Phenylephrine HCl in supercritical CO₂ for drug delivery applications?

  • Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like molar volume, dipole moment, and Hansen solubility parameters. Train Support Vector Regression (SVR) or Artificial Neural Network (ANN) models on existing phenylephrine solubility data, then extrapolate using bromine’s electronegativity and steric effects . Validate experimentally via dynamic flow apparatus at 40–60°C and 100–300 bar .

Method Validation and Data Analysis

Q. How should researchers validate a new HPLC method for rac 4-Bromo Phenylephrine HCl in the presence of co-formulated drugs (e.g., antihistamines)?

  • Methodological Answer :
  • Specificity : Demonstrate baseline separation (resolution > 1.5) from diphenhydramine and nitrofural using a gradient elution (e.g., 10 mM ammonium acetate/acetonitrile) .
  • Linearity : Test over 50–150% of the target concentration (e.g., 0.5–1.5 mg/mL) with R² ≥ 0.998.
  • Robustness : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2) to assess system suitability .

Q. What statistical approaches reconcile discrepancies in pharmacokinetic data for rac 4-Bromo Phenylephrine HCl across preclinical models?

  • Methodological Answer : Use mixed-effects modeling (e.g., NONMEM®) to account for interspecies variability in clearance and volume of distribution. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for half-life (t₁/₂) and bioavailability (F%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.